molecular formula C9H9BrO4S B13597211 2-(2-Bromo-6-methanesulfonylphenyl)aceticacid

2-(2-Bromo-6-methanesulfonylphenyl)aceticacid

Cat. No.: B13597211
M. Wt: 293.14 g/mol
InChI Key: NTFKNQOYSKMKAM-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-methanesulfonylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO4S and a molecular weight of 293.13 g/mol . This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and an acetic acid moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-methanesulfonylphenyl)acetic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of the methanesulfonyl group and the acetic acid moiety. One common method involves the use of bromine and a catalyst to brominate the phenyl ring, followed by the reaction with methanesulfonyl chloride to introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production of 2-(2-Bromo-6-methanesulfonylphenyl)acetic acid may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-methanesulfonylphenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted phenylacetic acids with various functional groups.

    Oxidation Reactions: Sulfone derivatives.

    Reduction Reactions: Alcohols or amines.

Scientific Research Applications

2-(2-Bromo-6-methanesulfonylphenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-methanesulfonylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methanesulfonylphenyl)acetic acid
  • 2-(2-Bromo-6-methylphenyl)acetic acid
  • 2-(2-Chloro-6-methanesulfonylphenyl)acetic acid

Uniqueness

2-(2-Bromo-6-methanesulfonylphenyl)acetic acid is unique due to the specific positioning of the bromine and methanesulfonyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .

Properties

Molecular Formula

C9H9BrO4S

Molecular Weight

293.14 g/mol

IUPAC Name

2-(2-bromo-6-methylsulfonylphenyl)acetic acid

InChI

InChI=1S/C9H9BrO4S/c1-15(13,14)8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

NTFKNQOYSKMKAM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Br)CC(=O)O

Origin of Product

United States

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